(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine
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Overview
Description
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and (S)-proline.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with (S)-proline to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The compound can undergo reduction reactions to form saturated derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,5R)-2-(4-Fluorophenyl)-5-methylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-ethylpyrrolidine
- (2S,5R)-2-(4-Fluorophenyl)-5-propylpyrrolidine
Uniqueness
(2S,5R)-2-(4-Fluorophenyl)-5-vinylpyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for further functionalization. This differentiates it from similar compounds that may have different alkyl substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C12H14FN |
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Molecular Weight |
191.24 g/mol |
IUPAC Name |
(2R,5S)-2-ethenyl-5-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C12H14FN/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-6,11-12,14H,1,7-8H2/t11-,12-/m0/s1 |
InChI Key |
MMNFNPSVLGYCDJ-RYUDHWBXSA-N |
Isomeric SMILES |
C=C[C@H]1CC[C@H](N1)C2=CC=C(C=C2)F |
Canonical SMILES |
C=CC1CCC(N1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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